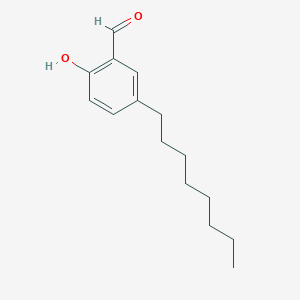

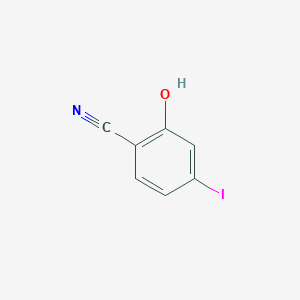

2-Hydroxy-5-octylbenzaldehyde

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Copper Ion Detection in Water Samples

Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, related to 2-Hydroxy-5-octylbenzaldehyde, is utilized for detecting trace amounts of copper(II) ions in water. This ligand, synthesized from 5-bromo-2-hydroxybenzaldehyde and 1,2-diaminopropane, modifies octadecyl silica disks. These disks preconcentrate copper(II) ions from water samples, which are then determined using flame atomic absorption spectrometry. This method shows high efficiency in extracting, recovering, and detecting copper in various water samples (Fathi & Yaftian, 2009).

Synthesis of Heterocyclic Systems

Salicylaldehyde derivatives like this compound find wide applications in synthesizing heterocyclic systems. These compounds, featuring active functional groups, are pivotal in multicomponent reactions (MCRs). They are especially important in pseudo-three and four-component MCRs, leading to various heterocyclic structures. Their availability and versatility make them ideal for large-scale pharmaceutical production (Heravi et al., 2018).

Metal-based Triazole Compounds Synthesis

2-Hydroxybenzaldehyde and its derivatives are used in synthesizing Schiff base compounds. These compounds, when reacted with metal ions, form complexes that exhibit significant biological properties. Their bioactivity, including antioxidant and antimicrobial properties, is enhanced upon chelation with metal ions. Computational studies confirm the molecular stability and bonding interactions in these compounds (Sumrra et al., 2018).

Synthesis of Schiff Base Complexes

2-Hydroxybenzaldehyde derivatives are crucial in synthesizing Schiff base complexes with potential biomedical applications. These complexes, formed by reacting with various ligands, have been studied for their DNA binding properties, molecular structures, and cytotoxic activities against human cell lines, showing promising results in cancer therapy research (Hussein et al., 2015).

Catalytic Activity in Alcohol Oxidation

Schiff base copper(II) complexes derived from 2-hydroxybenzaldehyde derivatives are efficient catalysts in alcohol oxidation. These complexes exhibit high selectivity and efficiency in oxidizing primary and secondary alcohols, particularly under microwave irradiation. Such applications are significant in chemical synthesis and industrial processes (Hazra et al., 2015).

Mecanismo De Acción

Target of Action

The primary targets of 2-Hydroxy-5-octylbenzaldehyde are the cellular antioxidation systems of fungi . This compound, like other benzaldehydes, disrupts these systems, making it an effective antifungal agent .

Mode of Action

This compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This destabilization inhibits microbial growth, making the compound an effective antifungal agent .

Biochemical Pathways

It is known that the compound disrupts the oxidative stress-response pathway . This disruption leads to a destabilization of cellular redox homeostasis, which in turn inhibits microbial growth .

Pharmacokinetics

The compound’s effectiveness as an antifungal agent suggests that it has good bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth . By disrupting cellular antioxidation systems, the compound destabilizes cellular redox homeostasis, leading to the inhibition of microbial growth .

Análisis Bioquímico

Biochemical Properties

The structure of 2-Hydroxy-5-octylbenzaldehyde is elucidated by means of 1H and 13C-NMR spectra, high-resolution mass spectrometry with electrospray ionization (ESI-HRMS) and Fourier-transform infrared spectroscopy (FTIR)

Cellular Effects

. This suggests that this compound may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-understood. Benzaldehydes are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-hydroxy-5-octylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-13-9-10-15(17)14(11-13)12-16/h9-12,17H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIFMUZENYUSFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone](/img/structure/B3152269.png)

![(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid](/img/structure/B3152280.png)